molecular formula C13H10FNO2 B8013619 Methyl 6-(4-fluorophenyl)picolinate

Methyl 6-(4-fluorophenyl)picolinate

Cat. No.: B8013619
M. Wt: 231.22 g/mol
InChI Key: CHYQGPBVPDBUPI-UHFFFAOYSA-N
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Description

Methyl 6-(4-fluorophenyl)picolinate: is an organic compound with the molecular formula C13H10FNO2 It belongs to the class of picolinates, which are derivatives of picolinic acid This compound is characterized by the presence of a fluorophenyl group attached to the sixth position of the picolinic acid moiety, with a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(4-fluorophenyl)picolinate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-fluorobenzaldehyde and methyl picolinate.

    Condensation Reaction: The 4-fluorobenzaldehyde undergoes a condensation reaction with methyl picolinate in the presence of a base such as sodium hydride or potassium carbonate.

    Cyclization: The intermediate product is then subjected to cyclization under acidic conditions to form the desired picolinate structure.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(4-fluorophenyl)picolinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the ester group into an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as nitrating agents or halogenating agents under controlled conditions.

Major Products

    Oxidation: Formation of 6-(4-fluorophenyl)picolinic acid.

    Reduction: Formation of 6-(4-fluorophenyl)picolinyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 6-(4-fluorophenyl)picolinate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized picolinates.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 6-(4-fluorophenyl)picolinate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity towards these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-phenylpicolinate: Similar structure but lacks the fluorine atom, which can affect its reactivity and biological activity.

    Methyl 6-(4-chlorophenyl)picolinate: Contains a chlorine atom instead of fluorine, which can lead to different chemical and biological properties.

    Methyl 6-(4-bromophenyl)picolinate:

Uniqueness

Methyl 6-(4-fluorophenyl)picolinate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological interactions. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this picolinate derivative particularly valuable in medicinal chemistry and drug development.

Properties

IUPAC Name

methyl 6-(4-fluorophenyl)pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c1-17-13(16)12-4-2-3-11(15-12)9-5-7-10(14)8-6-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHYQGPBVPDBUPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=N1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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